N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea
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Overview
Description
Preparation Methods
The synthesis of N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . The reaction is carried out under inert conditions with refluxing to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR .
Chemical Reactions Analysis
N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea can be compared with other similar compounds, such as:
N-[(4-acetylphenyl)carbamothioyl]pivalamide: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
N-[(4-acetylphenyl)carbamothioyl]-2,4-dichlorobenzamide: This derivative has additional chloro groups, which can influence its reactivity and biological activity.
N-[(4-acetylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide: This compound has a propan-2-yloxy group, which can affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C17H15ClN2O2S2 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-10(21)11-3-5-12(6-4-11)19-17(23)20-16(22)14-9-13(24-2)7-8-15(14)18/h3-9H,1-2H3,(H2,19,20,22,23) |
InChI Key |
APFWTFSBWGGFHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Origin of Product |
United States |
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